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molecular formula C6H8O4 B1649395 4-Methoxy-2-methylene-4-oxobutanoic acid CAS No. 7338-27-4

4-Methoxy-2-methylene-4-oxobutanoic acid

Cat. No. B1649395
M. Wt: 144.12 g/mol
InChI Key: OIYTYGOUZOARSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06268511B1

Procedure details

To a methanol (100 ml) solution of itaconic acid (100 g), benzoyl chloride (4 ml) was added dropwise under stirring. The reaction solution was stirred at 60-70° C. for 20 minutes and then concentrated under reduced pressure. The resulting solid was recrystallized from a mixed solution of benzene and petroleum ether to obtain 4-methyl itaconate (93 g, melting point: 65-67° C.).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5]([OH:7])=[O:6])=[CH2:3].[C:10](Cl)(=O)C1C=CC=CC=1>CO>[CH3:10][O:6][C:5]([CH2:4][C:2]([C:1]([OH:9])=[O:8])=[CH2:3])=[O:7]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Name
Quantity
4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction solution was stirred at 60-70° C. for 20 minutes
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from a mixed solution of benzene and petroleum ether

Outcomes

Product
Name
Type
product
Smiles
COC(=O)CC(=C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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